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Compound of Interest

Compound Name: 2-Methyl-3-hexyn-2-ol

Cat. No.: B1277851

An In-depth Technical Guide to 2-Methyl-3-
hexyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 2-Methyl-3-hexyn-2-ol, a tertiary alkynyl alcohol of interest in various fields of
chemical synthesis and materials science. This document details its known physical
characteristics, chemical behavior, a detailed experimental protocol for its synthesis, and
predicted spectroscopic data.

Core Physical and Chemical Properties

2-Methyl-3-hexyn-2-ol, with the CAS number 5075-33-2, is a colorless to yellow liquid at room
temperature. Its fundamental properties are summarized in the tables below.

Physical Properties
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Property Value Source(s)
Molecular Formula C7H120 [1]
Molecular Weight 112.17 g/mol [1]
Boiling Point 144 °C (at 760 mmHgQ) [2]

] ] Not definitively reported; cited
Melting Point [3]
as "n/a" or -6°C

Density 0.856 g/mL at 25 °C [2]

Refractive Index (n2°/D) 1.440 [2]

pKa (predicted) 13.18 £ 0.29 [1]
Solubility

While specific quantitative solubility data is not readily available in the literature, based on its
chemical structure—a moderately sized alcohol with a polar hydroxyl group and a significant
nonpolar hydrocarbon chain—its solubility can be predicted as follows:

Solvent Predicted Solubility

Water Slightly soluble to sparingly soluble
Ethanol Miscible

Acetone Miscible

Diethyl Ether Miscible

Hexane Soluble

Chemical Properties and Reactivity

As a tertiary alkynyl alcohol, 2-Methyl-3-hexyn-2-ol exhibits reactivity characteristic of both the
hydroxyl and the alkyne functional groups.
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» Reactivity of the Hydroxyl Group: Being a tertiary alcohol, the hydroxyl group is situated on a
sterically hindered carbon atom. This steric hindrance influences its reactivity. Reactions
involving the hydroxyl group, such as esterification or etherification, may require more forcing
conditions compared to primary or secondary alcohols. Under acidic conditions, the hydroxyl
group can be protonated, forming a good leaving group (water), which can facilitate
elimination or substitution reactions. Tertiary alcohols are generally more reactive towards
hydrogen halides than primary or secondary alcohols.[4][5][6]

o Reactivity of the Alkyne Group: The carbon-carbon triple bond is a region of high electron
density, making it susceptible to electrophilic addition reactions. Common reactions include
hydrogenation, halogenation, and hydrohalogenation. The internal nature of the alkyne in 2-
Methyl-3-hexyn-2-ol means it will typically yield ketones upon hydration.

» Stability: 2-Methyl-3-hexyn-2-ol is a stable compound under standard laboratory conditions.
However, like many organic compounds, it should be stored away from strong oxidizing
agents and extreme temperatures.

Experimental Protocols
Synthesis of 2-Methyl-3-hexyn-2-ol via Grighard
Reaction

A common and effective method for the synthesis of tertiary alkynyl alcohols is the Grignard
reaction.[7][8][9][10] The following is a detailed protocol for the synthesis of 2-Methyl-3-hexyn-
2-ol from 1-butyne and acetone.

Reaction Scheme:

e CH3CH2C=CH + CH3CH2MgBr - CH3CH2C=CMgBr + CH3CHs

e CH3CH2C=CMgBr + (CH3)2CO — (CH3)2C(OMgBr)C=CCH2CHs

e (CHs3)2C(OMgBr)C=CCH2CHs + H30+ — (CH3)2C(OH)C=CCH2CHs + Mg2* + Br~ + H20
Materials and Reagents:

e 1-Butyne
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o Ethylmagnesium bromide (Grignard reagent) in a suitable ether solvent (e.g., THF or diethyl
ether)

e Acetone, anhydrous

e Anhydrous diethyl ether or tetrahydrofuran (THF)
e Saturated aqueous ammonium chloride solution

e Anhydrous magnesium sulfate or sodium sulfate

» Standard glassware for inert atmosphere reactions (three-neck round-bottom flask, dropping
funnel, condenser)

e Magnetic stirrer and heating mantle
Procedure:
o Preparation of the Alkynyl Grignard Reagent:

o Set up a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping
funnel, a condenser with a nitrogen/argon inlet, and a septum.

o Under a positive pressure of inert gas, add a solution of 1-butyne in anhydrous THF to the
flask.

o Cool the flask to 0 °C using an ice bath.

o Slowly add one equivalent of ethylmagnesium bromide solution from the dropping funnel
to the stirred 1-butyne solution. The evolution of ethane gas will be observed.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 1-2 hours to ensure the complete formation of the butynylmagnesium
bromide.

e Reaction with Acetone:
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o Cool the freshly prepared butynylmagnesium bromide solution back down to 0 °C in an ice
bath.

o Slowly add one equivalent of anhydrous acetone, dissolved in anhydrous THF, to the
Grignard reagent via the dropping funnel.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for several hours or until TLC analysis indicates the consumption of the starting
materials.

e Work-up and Purification:

o Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition
of a saturated aqueous ammonium chloride solution.

o Transfer the mixture to a separatory funnel and extract the aqueous layer three times with
diethyl ether.

o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate
or sodium sulfate.

o Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the
crude 2-Methyl-3-hexyn-2-ol.

o Purify the crude product by vacuum distillation.

Predicted Spectroscopic Data

As experimental spectra for 2-Methyl-3-hexyn-2-ol are not readily available, the following are
predicted spectroscopic characteristics based on its structure and data from analogous
compounds.

'H NMR Spectroscopy (Predicted)
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
~2.2 Quartet 2H -CHz2-CHs
~15 Singlet 1H -OH
~14 Singlet 6H (CH3)2-C-
~1.1 Triplet 3H -CH2-CHs

2C NMR Spectroscopy (Predicted)

Chemical Shift (d) ppm Assignment
~ 85 c=C

~ 80 Cc=C

~ 65 (C) (CHs)2-OH
~31 (CHs)2-C-
~14 -CH2-CHs
~13 -CH2-CHs

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm—?) Functional Group Description

~ 3400 (broad) O-H stretch Alcohol hydroxyl group
~ 2970-2850 C-H stretch Aliphatic C-H bonds

~ 2250 (weak) C=C stretch Internal alkyne

~ 1370 and 1385 C-H bend Gem-dimethyl group

~ 1150 C-O stretch Tertiary alcohol

Mass Spectrometry (Predicted)
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The mass spectrum is expected to show a molecular ion peak (M+*) at m/z = 112. Key
fragmentation patterns for tertiary alcohols often involve the loss of an alkyl group or a water
molecule.[7][9]

e m/z = 97: Loss of a methyl group (M* - 15)

e m/z = 83: Loss of an ethyl group (M* - 29)

e m/z = 94: Loss of water (M* - 18)

e m/z = 59: Cleavage alpha to the oxygen, resulting in [(CH3)2COH]*

Visualizations

Experimental Workflow for the Synthesis of 2-Methyl-3-
hexyn-2-ol

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Methyl-3-hexyn-2-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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